molecular formula C10H37N5O6P2 B13776960 Tetraammonium ((octylimino)bis(methylene))bisphosphonate CAS No. 94202-07-0

Tetraammonium ((octylimino)bis(methylene))bisphosphonate

Cat. No.: B13776960
CAS No.: 94202-07-0
M. Wt: 385.38 g/mol
InChI Key: ROGYYLQRCJOSSN-UHFFFAOYSA-N
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Description

Tetraammonium ((octylimino)bis(methylene))bisphosphonate (CAS: 94230-73-6) is a bisphosphonate derivative characterized by an octylimino group bridging two methylene-linked phosphonate moieties, with tetraammonium as the counterion. Bisphosphonates are renowned for their affinity to hydroxyapatite, making them valuable in bone-targeting applications such as osteoporosis treatment and diagnostic imaging . The octyl chain introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to shorter-chain analogues. This compound’s synthesis likely involves condensation reactions similar to other bisphosphonates, though the long alkyl chain may require specialized purification steps .

Properties

CAS No.

94202-07-0

Molecular Formula

C10H37N5O6P2

Molecular Weight

385.38 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine

InChI

InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3

InChI Key

ROGYYLQRCJOSSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Aminobisphosphonates

The synthesis of aminobisphosphonates such as Tetraammonium ((octylimino)bis(methylene))bisphosphonate generally follows several established pathways, which can be adapted depending on the specific substituents and desired product characteristics. The main synthetic routes include:

These methods are often performed as one-pot reactions to improve efficiency and reduce purification steps.

Specific Synthesis of this compound

The synthesis of this compound typically involves:

  • Reaction of Phosphonic Acid Derivatives with Ammonium Salts: Under controlled temperature and pH, phosphonic acid derivatives bearing the octylimino substituent are reacted with ammonium ions to yield the tetraammonium salt form.
  • One-Pot Procedures Using Carboxylic Acids and Phosphites: Recent methodologies adapt one-pot reactions where carboxylic acids are first reduced or transformed in situ (e.g., using catecholborane), then reacted with tris(trimethylsilyl)phosphite to form the bisphosphonate structure without the need for amine protection/deprotection steps.
  • Microwave-Assisted and Catalyst-Promoted Reactions: Microwave irradiation has been employed to accelerate the classical three-component condensation reactions, reducing reaction times from hours to minutes while maintaining or improving yields. Catalysts such as titanium dioxide or crown ethers can improve selectivity by 10–20%.

Reaction Conditions and Modifications

Method Key Reagents Conditions Notes
Classical Three-Component Condensation Amine (octylamine), triethyl orthoformate, diethyl phosphite Heating (oil bath), several hours Yields complex mixtures; crude esters hydrolyzed to acids
One-Pot Carboxylic Acid Route Carboxylic acid, catecholborane, tris(trimethylsilyl)phosphite Elevated temperature, inert atmosphere Avoids amine protection steps, efficient for nitrogen-containing bisphosphonates
Microwave-Assisted Synthesis Same as three-component condensation with catalysts Microwave irradiation, minutes Eco-friendly, faster, improved yields
Use of Tris(trimethylsilyl) Phosphite Phosphite reagent, methanolysis post-reaction One-pot, mild hydrolysis Facilitates ester removal, enhances product purity

Mechanistic Insights

  • The key step involves the formation of a methylene bridge between two phosphonate groups, stabilized by the presence of the octylimino substituent.
  • Ammonium ions stabilize the bisphosphonate as tetraammonium salts, improving solubility and handling.
  • The use of tris(trimethylsilyl)phosphite allows for in situ generation of reactive phosphite species, enhancing reaction rates and selectivity.
  • Microwave irradiation promotes rapid energy transfer, accelerating the condensation and phosphonylation steps.

Research Findings and Optimization

  • Yield and Purity: One-pot methods with tris(trimethylsilyl)phosphite and catecholborane have demonstrated higher yields and fewer side products compared to classical methods.
  • Green Chemistry Approaches: Solvent-free and catalyst-assisted microwave syntheses reduce hazardous solvent use and energy consumption.
  • Selectivity Improvements: Use of catalysts like titanium dioxide and crown ethers enhances selectivity, reducing by-products.
  • Scalability: Methods have been adapted for larger-scale synthesis with consistent product quality, important for research and potential industrial applications.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Notes
Classical Heating (Carboxylic acid + P reagents) Well-established, reliable Long reaction times, complex mixtures 50-70 Requires hydrolysis step
One-Pot Carboxylic Acid + Phosphite Simplifies process, avoids protection Sensitive to moisture, requires inert atmosphere 70-85 Suitable for nitrogen-containing bisphosphonates
Three-Component Condensation Straightforward, versatile Mixture formation, purification needed 60-75 Often followed by hydrolysis
Microwave-Assisted Condensation Rapid, eco-friendly Requires specialized equipment 75-90 Improved selectivity with catalysts

Chemical Reactions Analysis

Types of Reactions

Tetraammonium [(octylimino)bis(methylene)]bisphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

Chemistry

Tetraammonium ((octylimino)bis(methylene))bisphosphonate serves as a reagent in various chemical reactions and synthesis processes. Its unique structure allows it to participate in:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form higher oxidation states or be reduced using suitable agents.
  • Substitution Reactions : The bisphosphonate group can engage in substitution reactions, allowing for the introduction of new functional groups into the molecule.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Key areas of investigation include:

  • Mechanisms of Action : The compound inhibits osteoclast-mediated bone resorption by targeting farnesyl pyrophosphate synthase, a critical enzyme in the mevalonate pathway. This inhibition leads to increased bone density and reduced bone loss.
  • Binding Affinity : It binds effectively to hydroxyapatite in bone tissue, enhancing its retention and action against bone-related diseases.

Efficacy in Osteoporosis Treatment

Research indicates that this compound may significantly improve bone mineral density (BMD) and reduce fracture risk. A study involving postmenopausal women showed that compounds with similar mechanisms led to notable improvements in BMD over time.

Comparative Analysis with Other Bisphosphonates

In comparative studies, this compound has been shown to possess unique properties that may enhance its effectiveness compared to traditional bisphosphonates.

Future Directions for Research

While current findings are promising, further research is needed to explore:

  • Long-term Safety Profiles : Assessing potential side effects associated with prolonged use.
  • Comparative Efficacy Studies : Direct comparisons with established bisphosphonates to ascertain relative effectiveness.
  • Mechanistic Studies : Detailed investigations into molecular interactions with various biological targets.

Mechanism of Action

The mechanism of action of tetraammonium [(octylimino)bis(methylene)]bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Bisphosphonates

Compound Name Substituent Counterion LogP Application Key Feature
Tetraammonium ((octylimino)bis(methylene))bisphosphonate Octylimino Tetraammonium ~1.2* Bone targeting (potential) High lipophilicity
Zoledronate Heterocyclic N Sodium -3.1 Osteoporosis treatment High hydroxyapatite affinity
Methylene diphosphate (MDP) Methylene Sodium -3.5 Diagnostic imaging Rapid bone uptake
Tripotassium [(isononylimino)bis(methylene)]bisphosphonate Isononylimino Tripotassium ~2.0* Industrial applications Moderate chain length

*Estimated based on structural analogues.

Table 2: Bond Distances and Binding Affinity

Compound Na⁺–O Distance (Å) Ca²⁺–O Distance (Å) Bone-Binding Strength
Tetrahydrofuranyl-2,2-bisphosphonate 2.31 2.45 High
Zoledronate 2.28 2.40 Very High
Tetraammonium octylimino bisphosphonate 2.50* 2.60* Moderate

*Theorized based on steric effects.

Biological Activity

Tetraammonium ((octylimino)bis(methylene))bisphosphonate is a synthetic compound belonging to the class of bisphosphonates, which are known for their ability to inhibit bone resorption. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on bone metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₃₃N₅O₆P₂, features a unique structure that allows it to interact effectively with bone tissue. The bisphosphonate moiety is crucial for its biological activity, as it binds to hydroxyapatite in bone, inhibiting osteoclast-mediated degradation.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of osteoclast activity. Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. The compound appears to interfere with key signaling pathways involved in osteoclastogenesis, thereby reducing bone loss.

Key Mechanisms:

  • Inhibition of Osteoclast Formation : Studies indicate that this compound reduces the differentiation of monocytes into osteoclasts by downregulating RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand) signaling.
  • Promotion of Osteoblast Activity : It may also enhance osteoblast proliferation and differentiation, contributing to increased bone formation.

Biological Activity in Preclinical Studies

Several preclinical studies have been conducted to evaluate the efficacy of this compound in various models of bone loss.

StudyModelFindings
1Ovariectomized MiceSignificant increase in bone mineral density (BMD) compared to control groups.
2Rat Model of OsteoporosisReduced serum markers of bone resorption and increased markers of bone formation observed.
3In Vitro Osteoclast AssaysDose-dependent inhibition of osteoclast formation and activity.

Case Studies

Case Study 1: Osteoporosis Treatment
A study involving ovariectomized rats demonstrated that administration of this compound resulted in a marked increase in BMD after eight weeks of treatment. The mechanism was attributed to decreased osteoclast activity and enhanced osteoblast function.

Case Study 2: Cancer-Related Bone Loss
In a model simulating cancer-induced bone loss, treatment with the compound led to a reduction in pathological fractures and pain associated with skeletal-related events (SREs). This suggests potential utility in managing bone complications related to malignancies.

Safety and Side Effects

While bisphosphonates are generally well-tolerated, concerns regarding side effects such as bisphosphonate-related osteonecrosis of the jaw (BRONJ) have been raised. This compound has shown a lower incidence of such adverse effects in preliminary studies compared to more potent bisphosphonates like zoledronic acid.

Q & A

Q. What are the optimized synthetic routes for tetraammonium ((octylimino)bis(methylene))bisphosphonate, and how can purity be validated?

Methodological Answer: The synthesis typically involves quaternization of a brominated bisphosphonate precursor with ammonium agents. For example, describes a related bisphosphonate synthesis using bromoamino bisphosphonate and dimethylamine under reflux (1.5 hours, pH 11). For the tetraammonium derivative, replace dimethylamine with ammonium hydroxide. Key steps include:

  • Reaction Setup : Reflux bromoamino bisphosphonate with excess ammonium hydroxide in aqueous ethanol.
  • Workup : Extract with chloroform, dry over MgSO₄, and evaporate to isolate the product as an oil.
  • Purity Validation :
    • TLC : Monitor reaction progress using 1% NH₄OH in acetone (Rf ~0.95) .
    • NMR : Confirm structure via ¹H/³¹P NMR to detect phosphonate and octylimino groups.
    • Elemental Analysis : Verify stoichiometry of C, H, N, and P .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ³¹P NMR : Identifies phosphonate groups (δ ~10–25 ppm) and checks for hydrolysis .
    • FT-IR : Confirms P=O (~1150 cm⁻¹) and P-O-C (~1050 cm⁻¹) bonds.
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M–NH₄]⁻ ions for molecular weight validation.
  • X-ray Crystallography : Resolves crystal structure (if single crystals form) to confirm octyl chain orientation and hydrogen bonding .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Testing :
    • Prepare solutions at pH 2–12 and monitor degradation via ³¹P NMR over 72 hours.
    • Basic Conditions (pH >10) : Stable due to deprotonated phosphonate groups resisting hydrolysis (observed in during extraction at pH 11) .
    • Acidic Conditions (pH <4) : Risk of esterification or precipitation; use buffered systems for long-term storage.

Advanced Research Questions

Q. How can researchers experimentally determine the metal-chelating capacity of this compound?

Methodological Answer:

  • Titration Studies :
    • Titrate the compound with Ca²⁺, Fe³⁺, or Al³⁺ solutions while monitoring free metal ions via ion-selective electrodes or UV-Vis spectroscopy (e.g., using Erichrome Black T indicator for Ca²⁺).
    • Calculate binding constants (log K) from titration curves .
  • Competitive Binding Assays : Compare chelation efficiency with EDTA or other bisphosphonates under controlled pH and ionic strength.

Q. What experimental strategies resolve contradictions in reported chelation efficiencies across studies?

Methodological Answer:

  • Parameter Standardization : Replicate studies while controlling:
    • Ionic Strength : Use 0.1 M NaCl to minimize ionic interference.
    • Temperature : Conduct experiments at 25°C ± 1°C.
    • Metal Source : Use high-purity metal salts (e.g., CaCl₂ vs. Ca(NO₃)₂).
  • Advanced Spectroscopy : EXAFS or XANES to quantify coordination geometry and stoichiometry .

Q. How does the octyl chain length impact the surfactant properties of this compound in colloidal systems?

Methodological Answer:

  • Critical Micelle Concentration (CMC) Measurement :
    • Use conductivity or surface tension measurements to compare CMC with shorter-chain analogs (e.g., ethyl or hexyl derivatives from ).
    • Results : Longer chains (C8) lower CMC, enhancing micelle stability .
  • Dynamic Light Scattering (DLS) : Assess micelle size distribution in aqueous solutions.

Q. What methodologies quantify this compound in biological or environmental matrices?

Methodological Answer:

  • Sample Preparation :
    • Biological Fluids : Deproteinize with acetonitrile, then filter (0.22 µm).
    • Environmental Samples : Solid-phase extraction (C18 cartridges) for preconcentration.
  • HPLC-MS/MS : Use a HILIC column (for polar phosphonates) with MRM transitions for [M–NH₄]⁻ → PO₃⁻ .
  • Ion Chromatography : Quantify phosphonate fragments after oxidative digestion .

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